N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-Methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 2, a 4-methoxybenzyl carboxamide at position 6, and a ketone at position 3. This scaffold is of interest due to its structural similarity to pharmacologically active thiazolo-pyrimidine derivatives, which are known for their roles in kinase inhibition and immunoproteasome modulation .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-9-19-15(21)13(8-18-16(19)23-10)14(20)17-7-11-3-5-12(22-2)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQYNRBMZIGJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction Followed by Cyclization
A modified Biginelli reaction forms the dihydropyrimidine-2-thione precursor, which is subsequently cyclized to yield the thiazolo[3,2-a]pyrimidine core. For example, refluxing ethyl acetoacetate , thiourea , and 2,4-dimethoxybenzaldehyde in the presence of zinc chloride and glacial acetic acid generates ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (Compound 1, 85% yield). Cyclization with chloroacetonitrile in DMF under reflux affords ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound 2, 70% yield).
α-Haloester-Mediated Cyclization
Alternative routes employ α-haloesters to construct the thiazole ring. Reacting 3,4-dihydropyrimidine-2-thione with ethyl-4-chloroacetoacetate in ethanol under reflux yields 3-ethoxycarbonylmethyl-7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester (70–85% yield). This method emphasizes the versatility of α-haloesters in introducing substituents at position 2 of the thiazolo ring.
Functionalization at Position 6: Carboxylic Acid to Carboxamide
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester at position 6 is hydrolyzed to the carboxylic acid using hydrochloric acid. For instance, refluxing ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate with 2N HCl for 5 hours affords the carboxylic acid derivative in 79.7% yield. Spectral confirmation includes IR absorption at 1720 cm⁻¹ (C=O stretch) and UV maxima at 328 nm.
Introduction of the 4-Methoxybenzyl Group
The 4-methoxybenzyl moiety is introduced via nucleophilic acyl substitution. Key considerations include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Coupling Agents : EDCl or HATU facilitate amide bond formation with minimal racemization.
Optimization and Yield Considerations
Analytical Characterization
Spectral Data
- IR Spectroscopy : Carboxylic acid derivatives show C=O stretches at 1720 cm⁻¹, while amides exhibit N-H bends at ~3300 cm⁻¹ and C=O stretches at 1660–1680 cm⁻¹.
- ¹H NMR : The 4-methoxybenzyl group resonates as a singlet at δ 3.80 (OCH₃) and aromatic protons at δ 6.90–7.30.
- ¹³C NMR : The thiazolo[3,2-a]pyrimidine carbonyl carbon appears at δ 165–170 ppm.
"The strategic use of α-haloesters and Biginelli precursors enables efficient access to thiazolo[3,2-a]pyrimidine derivatives, underscoring their synthetic versatility".
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
Spectroscopic and Crystallographic Data
- NMR/IR: Methoxy groups (~3.8 ppm in ¹H NMR; ~1250 cm⁻¹ in IR for C-O stretch) and carboxamide NH (~8-10 ppm in ¹H NMR; ~1650 cm⁻¹ in IR) are diagnostic features .
- Crystal Structure () : The thiazolo-pyrimidine core exhibits puckering (flattened boat conformation) with a dihedral angle of 80.94° between fused rings, influencing molecular packing and hydrogen-bonding networks (C–H···O interactions) .
Biological Activity
N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained attention for its potential pharmacological properties. Its unique structure combines a thiazole ring fused to a pyrimidine ring, making it a member of the thiazolopyrimidine class. This article explores its biological activity, mechanisms of action, and therapeutic potential based on recent research findings.
Overview of Biological Activity
The compound exhibits a range of biological activities, particularly in neuroprotection and anti-inflammatory effects. It has been identified as a multi-target directed ligand (MTDL), with significant interactions with key enzymes involved in neurodegenerative diseases.
Key Biological Activities
- Neuroprotective Effects : The compound prevents amyloid beta (Aβ) formation by downregulating Amyloid Protein Precursor (APP) and β-secretase (BACE) levels in APPswe-expressing cells, which is crucial for Alzheimer's disease (AD) treatment .
- Anti-inflammatory Activity : It influences oxidative and inflammatory pathways, contributing to its neuroprotective properties .
- Potential Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity, although further investigations are needed to confirm these effects .
This compound interacts with several biological targets:
- β-secretase (BACE) : Inhibition leads to reduced Aβ production.
- Glycogen Synthase Kinase 3β (GSK3β) : Modulation of this kinase is associated with neurogenesis and cell survival.
- Acetylcholinesterase : The compound may also inhibit this enzyme, which is relevant for cognitive function .
Pharmacokinetics
The compound's lipophilicity suggests favorable absorption and distribution characteristics. Studies indicate that its pharmacokinetic profile supports its potential use in therapeutic applications, particularly in neurodegenerative conditions .
Research Findings and Case Studies
Recent studies have evaluated the biological activity of this compound through various experimental models:
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects in Preclinical Models
In a preclinical study using AD-like models, this compound demonstrated significant neuroprotective effects. The treatment resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups .
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural elucidation employs:
- X-ray Crystallography : Determines bond lengths, angles, and packing (e.g., triclinic crystal system with intermolecular hydrogen bonds) .
- Spectroscopy :
- NMR : H and C NMR confirm substituent integration (e.g., methoxybenzyl protons at δ 3.8 ppm) .
- IR : Peaks at 1680–1700 cm indicate carbonyl groups (thiazolo-pyrimidine core) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 372.1 for CHNOS) .
Q. Table 2: Key Structural Parameters from X-ray Data
| Parameter | Value | Reference |
|---|---|---|
| Bond Length (C=O) | 1.22 Å | |
| Dihedral Angle (Thiazole-Pyrimidine) | 81° | |
| Hydrogen Bonding (C–H···O) | 2.85 Å |
Advanced: What methodologies analyze its stability and degradation under varying conditions?
Answer:
Stability studies use:
- Forced Degradation : Exposure to heat (60°C), UV light, and hydrolytic conditions (acid/base), followed by HPLC analysis to quantify degradation products .
- Kinetic Modeling : Arrhenius plots predict shelf-life at 25°C, showing sensitivity to moisture (hydrolysis of the carboxamide group) .
- Mass Spectrometry : Identifies degradation pathways (e.g., methoxy group oxidation to quinone derivatives) .
Q. Table 3: Stability Profile
| Condition | Degradation Pathway | Major Product | Analytical Method |
|---|---|---|---|
| Acidic (pH 2) | Hydrolysis | 5-Oxo-thiazolo[3,2-a]pyrimidine | HPLC-MS |
| UV Light | Photo-oxidation | Quinone derivative | IR/NMR |
Advanced: How does the compound interact with biological targets like EGFR or kinases?
Answer:
Mechanistic studies involve:
- Enzyme Assays : Inhibition of EGFR tyrosine kinase (IC values measured via fluorescence polarization) .
- Molecular Docking : AutoDock/Vina simulations show the methoxybenzyl group occupying hydrophobic pockets in EGFR’s active site (binding energy: -9.2 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (K = 120 nM) with recombinant EGFR .
Figure 1 : Docking pose of the compound in EGFR (PDB: 1M17) showing hydrogen bonds with Lys721 and π-π stacking with Phe723 .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies arise from:
- Structural Variations : Substitutents (e.g., chloro vs. methoxy groups) alter potency (e.g., 4-methoxy enhances solubility but reduces EGFR affinity vs. 3-chloro derivatives) .
- Assay Conditions : Varying ATP concentrations (10–100 μM) in kinase assays affect IC values .
Resolution Strategies :- Standardize protocols (e.g., ATP at 50 μM).
- Compare analogs using matched molecular pair analysis (e.g., methoxy vs. nitro substituents) .
Q. Table 4: Comparative Bioactivity of Derivatives
| Substituent | IC (EGFR) | Solubility (μg/mL) | Reference |
|---|---|---|---|
| 4-Methoxy | 850 nM | 12.5 | |
| 3-Chloro | 320 nM | 4.2 |
Advanced: What computational approaches predict reactivity and regioselectivity?
Answer:
- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic attack at C7 of the pyrimidine ring (Mulliken charge: -0.32) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. water) on conformation .
- QSAR Models : Correlate substituent electronegativity with anti-inflammatory activity (R = 0.89) .
Figure 2 : DFT-optimized geometry highlighting reactive sites (C7 and C9) .
Advanced: How does this compound compare to structurally similar thiazolopyrimidines?
Answer:
Key distinctions include:
- Substituent Effects : The 4-methoxybenzyl group improves pharmacokinetics (oral bioavailability: 45% vs. 22% for 4-nitro analogs) .
- Target Selectivity : Lower off-target binding to COX-2 compared to ethyl- or methyl-substituted derivatives .
Q. Table 5: Comparative Profile with Analogs
| Compound | Target | IC | Selectivity (EGFR/COX-2) |
|---|---|---|---|
| 4-Methoxy Derivative | EGFR | 850 nM | 12:1 |
| 4-Nitro Derivative | EGFR | 620 nM | 5:1 |
| Ethyl-Substituted | COX-2 | 110 nM | 1:8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
